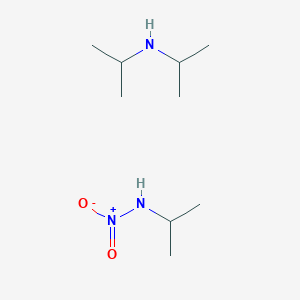
N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine are organic compounds with significant applications in various fields. N-propan-2-ylnitramide is known for its use in the synthesis of pharmaceuticals and agrochemicals, while N-propan-2-ylpropan-2-amine is a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-propan-2-ylnitramide can be synthesized through the nitration of N-propan-2-ylamine using nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition .
N-propan-2-ylpropan-2-amine is commonly prepared by the reductive amination of acetone with isopropylamine. This reaction is catalyzed by hydrogen in the presence of a metal catalyst such as platinum or palladium .
Industrial Production Methods
Industrial production of N-propan-2-ylnitramide involves large-scale nitration processes with stringent safety measures due to the highly reactive nature of nitric acid. For N-propan-2-ylpropan-2-amine, continuous flow reactors are often used to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
N-propan-2-ylnitramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction of N-propan-2-ylnitramide yields amines.
Substitution: It can participate in nucleophilic substitution reactions.
N-propan-2-ylpropan-2-amine primarily undergoes:
Reductive Amination: As mentioned, it is synthesized through reductive amination.
Alkylation: It can be alkylated to form higher amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like platinum or palladium.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities and interactions with enzymes.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and rubber accelerators
Wirkmechanismus
The mechanism of action of N-propan-2-ylnitramide involves its interaction with biological molecules, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. N-propan-2-ylpropan-2-amine acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-propan-2-ylpropan-2-imine: Similar in structure but differs in reactivity and applications.
Diisopropylamine: Another related compound with similar uses in organic synthesis.
Uniqueness
N-propan-2-ylnitramide is unique due to its nitramide functional group, which imparts distinct reactivity and applications in nitration reactions. N-propan-2-ylpropan-2-amine is notable for its versatility as an intermediate in various synthetic pathways .
Eigenschaften
CAS-Nummer |
6271-28-9 |
|---|---|
Molekularformel |
C9H23N3O2 |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H15N.C3H8N2O2/c1-5(2)7-6(3)4;1-3(2)4-5(6)7/h5-7H,1-4H3;3-4H,1-2H3 |
InChI-Schlüssel |
RUIWVOZZICSKDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)C.CC(C)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


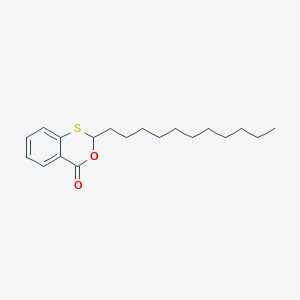
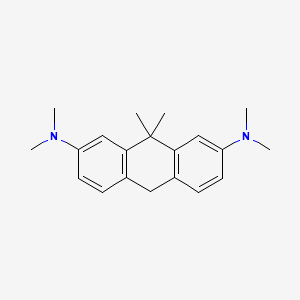
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
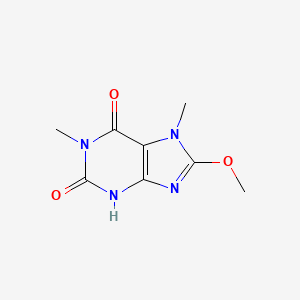
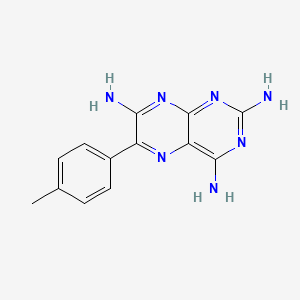
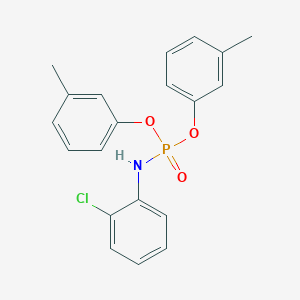
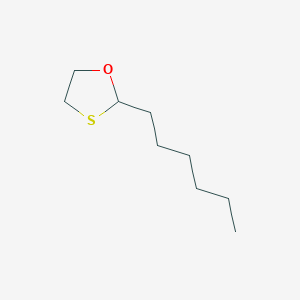
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
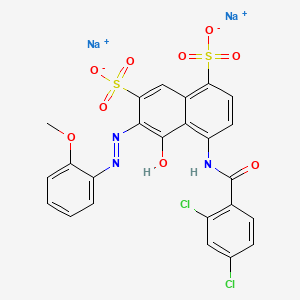

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
